molecular formula C15H20BNO3 B8063076 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B8063076
M. Wt: 273.14 g/mol
InChI Key: DBGZUGUBROKWAJ-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one is a boronic ester derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a dihydroquinolinone moiety. The presence of the boron atom imparts unique reactivity to the compound, making it valuable in organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one typically involves the formation of the dioxaborolane ring followed by its attachment to the dihydroquinolinone core. One common synthetic route involves the reaction of a suitable quinolinone derivative with a boronic acid or boronate ester under conditions that promote the formation of the dioxaborolane ring. This can be achieved through the use of catalysts such as palladium or copper, and the reaction is often carried out in an inert atmosphere to prevent oxidation .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product.

Chemical Reactions Analysis

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one undergoes a variety of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but often include boronic acids, borates, and coupled products.

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: The compound is studied for its potential as a probe in biological systems due to its ability to interact with biomolecules.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the development of boron-containing drugs.

    Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism by which 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one exerts its effects is primarily through its interactions with other molecules via the boron atom. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in chemical reactions. In biological systems, it can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar compounds to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one include other boronic esters and boron-containing heterocycles. These compounds share the presence of a boron atom within a cyclic structure but differ in the nature of the attached groups and the overall molecular framework. For example:

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)11-6-5-7-12-10(11)8-9-13(18)17-12/h5-7H,8-9H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGZUGUBROKWAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CCC(=O)NC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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